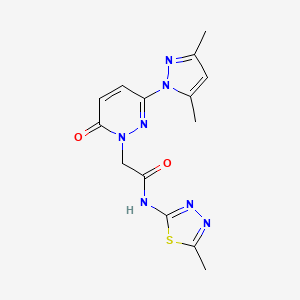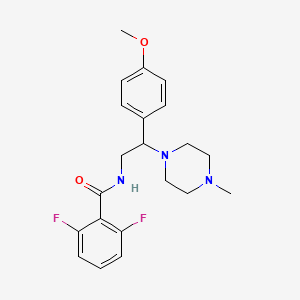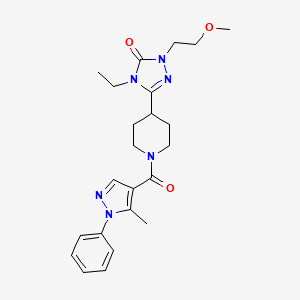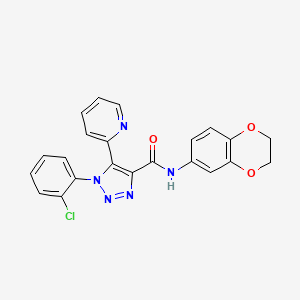
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H12ClNO2 . It has a molecular weight of 213.66 g/mol . The InChI code for this compound is 1S/C10H12ClNO2/c1-5-9(7(3)13)6(2)12-10(5)8(14)4-11/h12H,4H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.66 . It is recommended to be stored at a temperature of 4°C .Scientific Research Applications
Antimicrobial Applications
A study highlighted the synthesis and antimicrobial evaluation of novel substituted pyrrole derivatives, showcasing their potential in developing new antimicrobial agents. These compounds were synthesized through reactions involving similar structural moieties, indicating the relevance of 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloropropan-1-one in antimicrobial research (Kumar, Nihana, & Kumar, 2017).
Supramolecular Chemistry
Another study focused on the assembly of anionic supramolecular polymers containing pyrrole anion dimers. This research demonstrates the compound's potential application in the design of new materials with unique hydrogen-bonding arrays, suggesting its utility in developing advanced supramolecular structures (Gale et al., 2002).
Herbicidal Applications
Research on pyrrole dicarboxylates' conformational and hydrogen bonding effects has shown significant implications for herbicidal activity. These findings suggest that derivatives of pyrrole, like the compound , can be engineered for specific agricultural applications, offering insights into designing effective herbicides (Andrea et al., 1990).
Material Science
In material science, the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole has been reported. This research illustrates the compound's potential role in creating new conducting materials, highlighting its utility in electronic and photonic devices (Sotzing et al., 1996).
Non-Linear Optical Materials
A mixed experimental and theoretical study on a pyrrole containing chalcone derivative showcased its application in non-linear optical (NLO) materials. This suggests that structurally similar compounds, including "this compound," could be explored for their NLO properties, contributing to advancements in optical communications and computing technologies (Singh, Rawat, & Sahu, 2014).
properties
IUPAC Name |
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-5-9(8(4)14)7(3)13-10(5)11(15)6(2)12/h6,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIJIRJFNHMPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

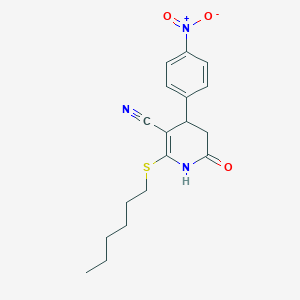
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970516.png)
![4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile](/img/structure/B2970518.png)
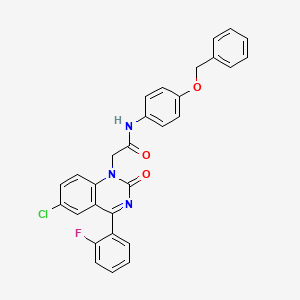
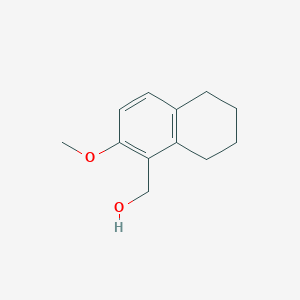
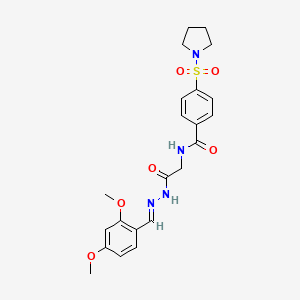
![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)
